molecular formula C9H10N2O3 B14811388 3-Amino-5-cyclopropoxyisonicotinic acid

3-Amino-5-cyclopropoxyisonicotinic acid

Cat. No.: B14811388
M. Wt: 194.19 g/mol
InChI Key: UNCFURWCXVGJAT-UHFFFAOYSA-N
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Description

3-Amino-5-cyclopropoxyisonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group at the 3-position and a cyclopropoxy group at the 5-position on the isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyclopropoxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-cyclopropoxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-5-cyclopropoxyisonicotinic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological targets, offering possibilities for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    Isonicotinic acid: Similar structure but lacks the amino and cyclopropoxy groups.

    Nicotinic acid: An isomer with the carboxyl group at a different position.

    Picolinic acid: Another isomer with distinct properties.

Uniqueness: 3-Amino-5-cyclopropoxyisonicotinic acid is unique due to the presence of both the amino and cyclopropoxy groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications that require these unique structural features.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-amino-5-cyclopropyloxypyridine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c10-6-3-11-4-7(8(6)9(12)13)14-5-1-2-5/h3-5H,1-2,10H2,(H,12,13)

InChI Key

UNCFURWCXVGJAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)N)C(=O)O

Origin of Product

United States

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